5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[4,5-b]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[4,5-b]pyridine from readily available starting materials . The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine .Molecular Structure Analysis
Imidazo[4,5-b]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The structure–activity relationship of imidazo[4,5-b]pyridine analogues has been studied extensively, particularly in the context of antituberculosis agents .Chemical Reactions Analysis
The synthesis of imidazo[4,5-b]pyridine involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid serves as a critical scaffold in the synthesis of heterocyclic compounds, which are of substantial interest in medicinal chemistry due to their diverse biological activities. Research has focused on synthesizing derivatives and analogs to explore their potential as therapeutic agents. For instance, its structural framework is utilized in the creation of compounds with anti-inflammatory, analgesic, and antimicrobial activities. The synthesis techniques often involve cyclization reactions, showcasing the compound's versatility as a building block for complex molecular architectures (Abignente et al., 1982), (Di Chiacchio et al., 1998).
Catalysis and Material Science
This compound and its derivatives find applications in catalysis, particularly in facilitating carbon-carbon bond-forming reactions, which are fundamental processes in organic synthesis and material science. Novel catalytic systems based on these structures demonstrate high efficiency, offering a pathway to asymmetric biaryl compounds and other complex molecules with minimal environmental impact (Akkoç et al., 2016).
Pharmacological Research
The modification of this core structure has led to the discovery of compounds with varied pharmacological properties. By altering the functional groups or combining with other pharmacophores, researchers have developed molecules that exhibit significant anti-inflammatory and antimicrobial effects, highlighting the potential for new drug development (Tozkoparan et al., 1999), (Abdel-rahman et al., 2002).
Structural and Conformational Studies
The investigation into the structural properties and conformational dynamics of derivatives of this compound contributes to our understanding of their behavior in biological systems and material contexts. Such studies are essential for rational drug design and the development of materials with specific properties (Nagarajaiah & Begum, 2014).
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to exhibit diverse biological activity . They have been found to act as analgesic, nonsteroidal anti-inflammatory agents, antidepressants, cardiotonics, hypotensives, antiarrhythmics, and antisecretory agents . Some compounds of this class are known to be antagonists of angiotensin II receptors that exhibit hypotensive activity .
Mode of Action
For instance, some derivatives are known to inhibit both kinases .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of various cells .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to possess antiviral, antimicrobial, and cytotoxic activities .
Action Environment
The practical application of derivatives of imidazo[4,5-b]pyridines is known; for example, they are used in agriculture for the treatment of the shoots of broad-leaved plants .
Future Directions
Properties
IUPAC Name |
5-chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-3-10-7-6(12)4(8(13)14)2-5(9)11-7/h2-3H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWISGQTZXZQJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=N2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936271-91-8 |
Source
|
Record name | 5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.